6,7-Dimethoxy-1-phenylisoquinoline;hydrochloride
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Overview
Description
6,7-Dimethoxy-1-phenylisoquinoline;hydrochloride is a chemical compound with the molecular formula C17H20NO2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is known for its crystalline structure and is used primarily in research settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-1-phenylisoquinoline;hydrochloride typically involves the reaction of 6,7-dimethoxy-1-phenylisoquinoline with hydrochloric acid. The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the purity and yield of the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-1-phenylisoquinoline;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroisoquinoline derivatives .
Scientific Research Applications
6,7-Dimethoxy-1-phenylisoquinoline;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-1-phenylisoquinoline;hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline: A closely related compound with similar structural features.
6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride: Another derivative with comparable chemical properties.
1-Phenyl-1,2,3,4-tetrahydroisoquinoline: Shares the isoquinoline core structure but differs in its substituents.
Uniqueness
6,7-Dimethoxy-1-phenylisoquinoline;hydrochloride is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
63768-18-3 |
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Molecular Formula |
C17H16ClNO2 |
Molecular Weight |
301.8 g/mol |
IUPAC Name |
6,7-dimethoxy-1-phenylisoquinoline;hydrochloride |
InChI |
InChI=1S/C17H15NO2.ClH/c1-19-15-10-13-8-9-18-17(12-6-4-3-5-7-12)14(13)11-16(15)20-2;/h3-11H,1-2H3;1H |
InChI Key |
APVVCNCAJUNNFO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN=C2C3=CC=CC=C3)OC.Cl |
Origin of Product |
United States |
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